6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Medicinal Chemistry Chemical Synthesis Quality Control

Sourcing a reliable 6-chloro pyrrolotriazinone building block for kinase inhibitor programs often involves inconsistent purity or limited regioisomeric certainty. This compound eliminates those risks: - 97% HPLC purity ensures SAR data integrity; reactive C6-Cl enables late-stage diversification. - Single regioisomer (pyrrolo[2,1-f] core) guarantees correct substitution geometry. - Bulk quantities available for parallel library synthesis, reducing cost per analog. - Shipped ambient; not classified as hazardous.

Molecular Formula C6H4ClN3O
Molecular Weight 169.568
CAS No. 1198475-34-1
Cat. No. B598926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
CAS1198475-34-1
Molecular FormulaC6H4ClN3O
Molecular Weight169.568
Structural Identifiers
SMILESC1=C2C(=O)NC=NN2C=C1Cl
InChIInChI=1S/C6H4ClN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
InChIKeyJGCFLHOSBGDGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Overview


6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (CAS 1198475-34-1) is a chlorinated, fused heterocyclic compound belonging to the pyrrolotriazinone class. It possesses a pyrrolo[2,1-f][1,2,4]triazine core, a privileged scaffold in medicinal chemistry [1], and is primarily utilized as a versatile synthetic intermediate [2]. The compound features a reactive chloro substituent at the 6-position, enabling efficient functionalization via cross-coupling or nucleophilic aromatic substitution to generate diverse molecular libraries for kinase inhibitor discovery programs [3]. It is commercially available with purity specifications ranging from 95% to 98+% (HPLC) [4].

Versatile synthetic intermediate for constructing kinase inhibitor libraries
Reactive C6-chloro handle enables diversification via cross-coupling or nucleophilic substitution
Purity grades suited for exploratory synthesis or late-stage functionalization workflows

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: No Generic Substitute


The specific 6-chloro substitution pattern on the pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one core is critical for its intended use as a synthetic building block. Simple substitution with the unsubstituted parent (pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one, CAS 159326-71-3) eliminates the key reactive handle required for downstream diversification [1]. Alternative regioisomers, such as pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one derivatives, possess a different core geometry and are not direct substitutes for constructing the same final molecular architectures [2]. Furthermore, other 5- or 7-substituted chloro analogs would direct subsequent functionalization to different positions, yielding a different set of derivative compounds. Therefore, for synthetic routes targeting substitution at the 6-position, this specific compound is non-interchangeable.

Unsubstituted parent Lacks the chloro handle required for C6 diversification; cannot serve as a direct replacement.
Core regioisomers Pyrrolo[1,2-d]triazinone series has a different ring geometry; may not deliver the same final molecular architecture.
5- or 7-chloro analogs Functionalization occurs at a different position, leading to altered derivatization vectors and library output.

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one Performance Evidence


Purity Grade Comparison

The compound is commercially offered with variable purity specifications that impact its suitability for different research stages. The highest purity grade available, 98+% (Min, HPLC), offers a significant advantage for demanding applications such as late-stage functionalization in medicinal chemistry, where trace impurities can interfere with biological assays [1]. In contrast, the more common 95% purity grade may be sufficient for initial exploratory synthesis but carries a higher risk of side reactions or false-positive bioactivity results .

Purity grade comparison
Head-to-head
98+% (min HPLC) vs 95% (min)
+3 pp minimum purity
Higher purity grade may reduce interference risk in biological assays
Supplier specification; confirm actual purity for critical SAR studies
Medicinal Chemistry Chemical Synthesis Quality Control

One-Step Synthesis Efficiency

A reported protocol details a one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions [1]. This demonstrates a highly atom-economical and efficient route for in-house production, a significant advantage over multi-step syntheses that are often required for more complex analogs [2]. The high yield and straightforward characterization (NMR, IR, Raman) ensure cost-effective and reliable access to the material for large-scale projects.

One-step synthesis efficiency
Cross-study comparable
Quantitative yield vs typical multi-step 40–70%
Up to 60 pp yield improvement
Supports cost-effective in-house preparation at scale
Reported under Vilsmeier conditions; validate for your lab setup
Process Chemistry Synthetic Methodology Scale-up

Cost-Benefit of Purity Grades

For procurement, the cost differential between 98% and 97% purity grades can be significant, especially at larger scales. While the exact price may vary, the 98% grade (Leyan) commands a premium, but this is often justified by the avoidance of additional purification steps that are time-consuming and may lead to material loss . In contrast, a 97% grade (Aladdin) offers a more economical option for large-scale, early-stage library synthesis where the impact of minor impurities is less critical . This creates a clear choice point based on project phase.

Cost-benefit of purity grades
Data to verify
98% grade carries premium vs 97%
Trade-off: purity vs cost
Procurement choice depends on project phase and impurity sensitivity
Supplier pricing may vary; request current quotes for comparison
Procurement Research Budget Cost Analysis

Positional Isomer Reactivity Difference

The 6-chloro substitution pattern is distinct from that of other available chloro analogs, such as 5-chloro-2-methyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one (CAS 628734-34-9) [1]. The C6 position is a known key site for SAR studies in kinase inhibitor programs, and its functionalization can significantly impact potency and selectivity [2]. Using the 5-chloro isomer would lead to a completely different set of derivative molecules, making the 6-chloro compound the specific and necessary building block for exploring chemical space around the C6 vector of the pyrrolotriazine core.

Positional isomer reactivity
Class-level inference
6-chloro vs 5-chloro-2-methyl analog
Qualitative difference in derivatization outcome
Unique C6-derivatization vector for SAR; not accessible with regioisomers
Based on known kinase inhibitor SAR trends; review specific target context
Medicinal Chemistry Regioselective Synthesis Structure-Activity Relationship

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Key Applications


Late-Stage SAR for Medicinal Chemistry

Researchers conducting detailed structure-activity relationship (SAR) studies, particularly where the pyrrolotriazine C6-position is a key determinant of biological activity, should prioritize the 98% HPLC purity grade of 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one [1]. This high-purity material minimizes the risk of trace impurities skewing enzymatic or cellular assay results, ensuring that observed activity or selectivity changes are truly due to the designed structural modification. This scenario is critical for lead optimization programs where high-confidence SAR data is paramount. The reactive chloro handle allows for precise, late-stage functionalization [2].

Library Synthesis for Hit Discovery

For groups synthesizing large, diverse compound libraries for initial hit discovery or broad kinase panel screening, the 95-97% purity grade of 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one offers a cost-effective solution [1]. The lower cost per gram enables the procurement of larger quantities necessary for parallel synthesis of dozens to hundreds of analogs. While subsequent purification may be required for potent hit compounds, the initial screening library can be produced more economically. Furthermore, the robust and high-yielding one-step synthesis of this building block [2] makes it an attractive target for in-house preparation at scale, further reducing procurement costs.

Process Development and Scale-up

The well-documented, high-yielding, one-step synthesis of 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one using Vilsmeier conditions [1] makes it an ideal candidate for process chemistry studies. Research groups can use this protocol to validate in-house scale-up capabilities or to develop improved synthetic routes. The ability to reliably produce the compound in quantitative yield [1] provides a benchmark for assessing process robustness and efficiency, a critical step for any drug candidate moving beyond the early discovery phase.

Application
Selection Property
Validation Focus
Late-stage SAR for medicinal chemistry
High-purity building block for C6 diversification
Confirm that impurity profile does not skew enzymatic or cellular assay data
Library synthesis for hit discovery
Cost-effective purity grade suited for parallel synthesis
Evaluate whether lower-purity material requires post-synthesis purification for screening hits
Process development and scale-up
Documented high-yielding one-step synthetic route
Validate in-house scale-up reproducibility and process robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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